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Compound of Interest

Compound Name: (E)-4-bromobut-2-en-1-ol

CAS No.: 113661-09-9

Cat. No.: B129000

Get Quote

In the landscape of modern organic synthesis and drug development, the efficiency of

molecular construction is paramount. Chemists seek versatile building blocks—synthons—that

offer multiple points for chemical modification, enabling the rapid assembly of complex

molecular architectures. (E)-4-bromobut-2-en-1-ol is a prime exemplar of such a synthon.

Possessing three distinct and strategically positioned functional groups—a primary allylic

alcohol, a trans-configured double bond, and a primary allylic bromide—this molecule provides

a rich platform for a diverse array of chemical transformations. Its utility lies in the differential

reactivity of these groups, which can be addressed selectively to build molecular complexity in

a controlled, stepwise manner. This guide offers an in-depth exploration of the physicochemical

properties, spectroscopic profile, and chemical reactivity of (E)-4-bromobut-2-en-1-ol,
providing researchers, scientists, and drug development professionals with the technical

insights required to harness its full synthetic potential.

Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective

application. This section delineates the identity, physical characteristics, and spectroscopic

signature of (E)-4-bromobut-2-en-1-ol.
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Identity and Nomenclature
The compound is systematically named according to IUPAC rules, which provides an

unambiguous structural description. Key identifiers are summarized below.

Identifier Value

IUPAC Name (E)-4-bromobut-2-en-1-ol[1]

CAS Number 113661-09-9[1][2][3]

Molecular Formula C₄H₇BrO[1][2][4]

Molecular Weight 151.00 g/mol [1][3][4]

Synonyms
(2E)-4-Bromo-2-buten-1-ol, trans-4-bromo-2-

buten-1-ol[1][2]

InChI Key PTRKJGCSYLKEIK-OWOJBTEDSA-N[1]

Canonical SMILES C(/C=C/CBr)O[1]

Physical Properties
The physical state and properties of (E)-4-bromobut-2-en-1-ol dictate its handling, storage,

and reaction conditions. While some properties are experimentally determined, others are

reliably predicted through computational models.
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Property Value / Description

Appearance Expected to be a liquid at room temperature.

Boiling Point 205.5 ± 28.0 °C (Predicted)[5]

pKa 13.98 ± 0.10 (Predicted)[2]

Solubility

The presence of the hydroxyl group imparts

polarity, suggesting miscibility with polar organic

solvents like ethanol, methanol, and THF, and

some solubility in water.

Storage
Recommended storage under an inert

atmosphere at 2-8°C to prevent degradation.[3]

Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the compound. Below

are the predicted spectroscopic signatures based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The

predicted spectra are a consequence of the distinct electronic environments of each nucleus.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 5.8-6.0 m 2H
H-2, H-3 (-

CH=CH-)

Olefinic protons

are highly

deshielded.

Complex

multiplicity due to

vicinal and allylic

coupling.

~ 4.1-4.2 d 2H H-1 (-CH₂OH)

Allylic to the

double bond and

attached to an

electronegative

oxygen atom.

~ 3.9-4.0 d 2H H-4 (-CH₂Br)

Allylic to the

double bond and

attached to the

highly

electronegative

bromine atom.

~ 1.5-2.5 br s 1H -OH

The chemical

shift is variable

and depends on

concentration

and solvent. The

signal is often

broad.

Predicted ¹³C NMR Data (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~ 130-135 C-2, C-3
sp² hybridized carbons of the

alkene.

~ 62-65 C-1 (-CH₂OH) sp³ carbon attached to oxygen.

~ 30-35 C-4 (-CH₂Br)
sp³ carbon attached to

bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

~ 3200-3600 (broad) O-H stretch Alcohol

~ 3010-3100 (medium) C-H stretch Alkene (=C-H)

~ 2850-2960 (medium) C-H stretch Alkane (-C-H)

~ 1650-1680 (weak) C=C stretch Alkene

~ 960-975 (strong) =C-H bend trans-Alkene (out-of-plane)

~ 1000-1260 (strong) C-O stretch Primary Alcohol

~ 515-690 (strong) C-Br stretch Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern,

confirming the elemental composition.

Predicted Mass Spectrometry Fragmentation
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m/z Value Fragment Notes

150 / 152 [M]⁺

Molecular ion peak. The

characteristic ~1:1 ratio of the

two peaks is due to the natural

abundance of the ⁷⁹Br and ⁸¹Br

isotopes.

132 / 134 [M - H₂O]⁺
Loss of a water molecule from

the alcohol.

71 [M - Br]⁺ Loss of a bromine radical.

53 [C₄H₅]⁺ Further fragmentation.

Part 2: Chemical Reactivity and Synthetic Utility
The synthetic power of (E)-4-bromobut-2-en-1-ol stems from the targeted reactivity of its three

functional groups. Strategic manipulation allows for its incorporation into a wide range of

molecular scaffolds.

Causality of Reactivity: An Interplay of Functional
Groups
The molecule's reactivity is governed by the electronic and steric properties of its functional

groups.

Electrophilic Center: The carbon atom bearing the bromine (C4) is a primary electrophilic

site. As an allylic bromide, the C-Br bond is activated towards nucleophilic attack due to the

stabilization of the transition state by the adjacent π-system.

Nucleophilic Center: The oxygen atom of the primary alcohol is nucleophilic and can engage

in reactions with various electrophiles.

Alkene Reactivity: The double bond can participate in addition reactions, although this

pathway is generally less favorable compared to reactions at the more labile allylic bromide

and alcohol sites.
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(E)-4-bromobut-2-en-1-ol

Reactive Sites

HO-CH₂-CH=CH-CH₂-Br

Nucleophilic Attack
(e.g., Etherification, Esterification)

Alcohol (-OH)

Electrophilic Attack
(SN2 Substitution)

Allylic Bromide (-CH₂Br)

Addition Reactions
(e.g., Epoxidation)

Alkene (-CH=CH-)

Click to download full resolution via product page

Caption: Reactivity map of (E)-4-bromobut-2-en-1-ol.

Core Reaction: Nucleophilic Substitution at the Allylic
Bromide
The most common transformation is the substitution of the bromide, which is an excellent

leaving group. This typically proceeds via an Sₙ2 mechanism.
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Nu:⁻ + HO-CH₂-CH=CH-CH₂-Br

[Nu---CH₂(CH=CHCH₂OH)---Br]⁻

Backside Attack

Nu-CH₂-CH=CH-CH₂-OH + Br⁻

Leaving Group Departure

Click to download full resolution via product page

Caption: Generalized Sₙ2 mechanism at the allylic bromide center.

Experimental Protocol: General Sₙ2 Reaction with a Phenolic Nucleophile

This protocol describes a typical procedure for the O-alkylation of a phenol, a common step in

the synthesis of bioactive molecules.

Reagent Preparation: In a flame-dried, round-bottom flask under an argon atmosphere,

dissolve the phenol (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous

dimethylformamide (DMF).

Addition of Alkylating Agent: Add (E)-4-bromobut-2-en-1-ol (1.1 eq.) to the stirred

suspension at room temperature.

Reaction Monitoring: Heat the reaction mixture to 60°C. Monitor the progress of the reaction

by thin-layer chromatography (TLC) until the starting phenol is consumed.

Workup: Cool the reaction to room temperature and pour it into cold water. Extract the

aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by

column chromatography on silica gel.
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Causality: K₂CO₃ is a mild base used to deprotonate the phenol, generating the more

nucleophilic phenoxide in situ. DMF is a polar aprotic solvent that effectively solvates the

potassium cation, leaving the phenoxide anion free to act as a nucleophile, thus accelerating

the Sₙ2 reaction.

Selective Modification via Protection-Deprotection
Strategies
To perform reactions at the bromide without interference from the nucleophilic alcohol, the

hydroxyl group must first be protected.
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(E)-4-bromobut-2-en-1-ol

Protect Alcohol
(e.g., TBSCl, Imidazole)

TBDSO-CH₂-CH=CH-CH₂-Br

Sₙ2 Reaction
(Nu:⁻)

TBDSO-CH₂-CH=CH-CH₂-Nu

Deprotect Alcohol
(e.g., TBAF)

HO-CH₂-CH=CH-CH₂-Nu

Click to download full resolution via product page

Caption: Workflow for selective substitution via alcohol protection.

Experimental Protocol: Silyl Ether Protection of the Alcohol

Setup: Dissolve (E)-4-bromobut-2-en-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) in

a flask under argon.
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Addition of Reagents: Add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride

(TBDMSCl or TBSCl, 1.2 eq.) portion-wise at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring

by TLC.

Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate

(NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The

resulting protected compound can often be used in the next step without further purification.

Causality: Imidazole acts as a base to activate the alcohol and also as a catalyst. The bulky

TBDMS group forms a stable silyl ether that is robust to many reaction conditions but can be

selectively removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).

Part 3: Synthesis and Safe Handling
The accessibility and safe handling of (E)-4-bromobut-2-en-1-ol are practical considerations

for its use in the laboratory.

A Plausible Synthetic Route: Reduction of an α,β-
Unsaturated Ester
A common method for preparing primary allylic alcohols is the selective reduction of the

corresponding ester.
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(E)-Ethyl 4-bromobut-2-enoate

DIBAL-H
Toluene, -78 °C

(E)-4-bromobut-2-en-1-ol

Click to download full resolution via product page

Caption: Synthesis of (E)-4-bromobut-2-en-1-ol via ester reduction.

Experimental Protocol: DIBAL-H Reduction

Setup: Dissolve (E)-ethyl 4-bromobut-2-enoate (1.0 eq.) in anhydrous toluene in a flame-

dried, three-neck flask equipped with a thermometer under an argon atmosphere.

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

Addition of Reducing Agent: Add diisobutylaluminium hydride (DIBAL-H, 2.2 eq., typically 1.0

M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed

-70°C.

Reaction: Stir the mixture at -78°C for 2 hours.

Quenching: Quench the reaction by the slow, dropwise addition of methanol, followed by a

saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear

layers form. Separate the layers and extract the aqueous phase with ethyl acetate.

Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield

the target alcohol. Purify further by chromatography if necessary.
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Causality: DIBAL-H is a powerful reducing agent that can reduce esters to primary alcohols.

Performing the reaction at low temperature (-78°C) is critical to prevent over-reduction and side

reactions, preserving the alkene and the allylic bromide functionalities.

Safety and Handling
(E)-4-bromobut-2-en-1-ol is a reactive chemical and must be handled with appropriate safety

precautions.

Hazard Information Details

GHS Pictograms Corrosive, Harmful

Signal Word Danger[3]

Hazard Statements
H302: Harmful if swallowed. H314: Causes

severe skin burns and eye damage.[3]

UN Number 3265[3]

Hazard Class 8 (Corrosive)[3]

Handling Recommendations:

Always work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemically resistant gloves (e.g., nitrile).

Avoid inhalation of vapors and contact with skin and eyes.

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert

atmosphere.[3]

Conclusion
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(E)-4-bromobut-2-en-1-ol is a highly valuable and versatile building block for organic

synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it

an ideal starting point for the construction of complex target molecules in pharmaceutical and

materials science research. A firm grasp of its physicochemical properties, spectroscopic

signatures, and distinct reactivity profile, as detailed in this guide, is essential for any scientist

aiming to leverage this potent synthon to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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